molecular formula C17H19ClN2O2 B11598030 4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B11598030
M. Wt: 318.8 g/mol
InChI Key: FWMATUKMOGIRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-4-yl)methyl]butanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a pyridinylmethyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(pyridin-4-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form 4-chloro-2-methylphenoxybutanoyl chloride. This intermediate is then reacted with pyridin-4-ylmethanol in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-4-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.

    4-Chloro-2-methylphenoxyethanol: Used in the synthesis of various organic compounds.

    4-Chloro-2-methylphenoxypropionic acid: Another herbicidal compound with structural similarities.

Uniqueness

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-4-yl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C17H19ClN2O2/c1-13-11-15(18)4-5-16(13)22-10-2-3-17(21)20-12-14-6-8-19-9-7-14/h4-9,11H,2-3,10,12H2,1H3,(H,20,21)

InChI Key

FWMATUKMOGIRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.